2,3,4-Trihydroxycinnamic acid
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Overview
Description
3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid is an organic compound characterized by the presence of three hydroxyl groups attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid typically involves the hydroxylation of phenylacrylic acid derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions on the phenyl ring .
Industrial Production Methods: On an industrial scale, the production of 3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be explored to achieve regioselective hydroxylation, thereby enhancing the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acrylic acid moiety can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage to cells.
Comparison with Similar Compounds
- Phenyl (2,3,4-trihydroxyphenyl)methanone
- 2-(2,3,4-Trihydroxyphenyl)chromen-4-one
- 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone
Comparison: The hydroxylation pattern on the phenyl ring also contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWNBSOWGUGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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